Triazavirin - 928659-17-0

Triazavirin

Catalog Number: EVT-506146
CAS Number: 928659-17-0
Molecular Formula: C5H6N6NaO4S
Molecular Weight: 269.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Triazavirin, also known by the international non-patented name Riamilovir, is a synthetic antiviral compound classified as an azolotriazine. [] It is a structural analogue of guanine. [] Triazavirin has attracted significant attention in scientific research due to its broad-spectrum antiviral activity. [] Studies have investigated its potential against various viruses, including Influenza A and B, Respiratory Syncytial Virus, Tick-Borne Encephalitis Virus, West Nile Virus, Rift Valley Fever Virus, and Herpes viruses. []

Riamilovir

Compound Description: Riamilovir is the international non-proprietary name (INN) for Triazavirin. []

Oseltamivir (Tamiflu®)

Compound Description: Oseltamivir, commercially known as Tamiflu®, is an antiviral drug used to treat influenza. It functions as a neuraminidase inhibitor, preventing the virus from spreading within the body. [, , , , , ]

Relevance: Oseltamivir serves as a key comparator to Triazavirin in several studies. These studies aim to assess the efficacy and safety profile of Triazavirin against a well-established influenza treatment. [, , ] Additionally, a meta-analysis found Triazavirin to have statistically significant advantages compared to Oseltamivir in treating influenza. []

Remantadin

Compound Description: Remantadin is an antiviral medication used to treat and prevent influenza A. It acts by inhibiting the uncoating of the virus, thereby preventing its replication within cells. [, ]

Relevance: Similar to Oseltamivir, Remantadin serves as a comparative agent in studies evaluating Triazavirin's efficacy against influenza. Research suggests comparable protective therapeutic efficacy between Remantadin and Triazavirin. []

Arbidol (Umifenovir)

Compound Description: Arbidol, also known as Umifenovir, is an antiviral drug used to treat influenza. It is believed to work by preventing the virus from fusing with host cells. [, , , ]

Ribavirin

Compound Description: Ribavirin is a broad-spectrum antiviral medication used to treat various viral infections, including hepatitis C and respiratory syncytial virus (RSV). It works by interfering with the virus's ability to produce RNA, which is essential for its replication. [, , , , ]

Relevance: Ribavirin is used as a reference drug in studies investigating Triazavirin’s efficacy against specific viral infections. For instance, in a study involving Forest-Spring Encephalitis, Triazavirin demonstrated moderate protection in high doses, comparable to Ribavirin. [, ]

2-Methylthio-6-nitro-1,2,4-triazolo[5,1-ñ]-1,2,4-triazine-7(4Í)-ide (3S)-(-)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-d,e]-1,4-benzoxazine-6-carboxylic acid

Compound Description: This compound is a conjugate of Triazavirin and levofloxacin. []

Relevance: This conjugate represents a new class of pharmacological agents. It exhibits a higher relative bioavailability and a lower elimination rate compared to Triazavirin and levofloxacin alone, suggesting improved therapeutic effectiveness. []

3-Methylthio-5-amino-1,2,4-triazole

Compound Description: This compound appears to be an impurity identified during the development of a quantitative determination method for Triazavirin using HPLC. []

Relevance: This compound highlights the importance of analytical method development for identifying and controlling potential impurities in pharmaceutical formulations containing Triazavirin. []

Levofloxacin

Compound Description: Levofloxacin is a broad-spectrum antibiotic used to treat various bacterial infections. []

Relevance: It was conjugated with Triazavirin to create a new pharmacological agent with enhanced pharmacokinetic properties. []

Favipiravir

Compound Description: Favipiravir is an antiviral drug used to treat influenza. It functions as a selective inhibitor of viral RNA polymerase, disrupting the virus's ability to replicate. [, , ]

Relevance: Favipiravir is often mentioned alongside Triazavirin in discussions about potential treatments for COVID-19. []

Losartan

Compound Description: Losartan is a medication primarily used to treat high blood pressure. It is an angiotensin II receptor blocker. [, ]

Relevance: Losartan was identified as one of six drugs with potential for treating SARS-CoV-2. It is suggested that Losartan's inhibitory capability on ACE2 could prevent SARS-CoV-2 invasion. [, ]

TMC-310911

Compound Description: TMC-310911 is a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase. [, ]

Relevance: Similar to Losartan, TMC-310911 is listed as a potential drug for treating SARS-CoV-2, demonstrating strong inhibition of both ACE2 and the main protease of SARS-CoV-2. [, ]

Verapamil

Compound Description: Verapamil is a calcium channel blocker used to treat high blood pressure and other heart conditions. [, ]

Clevudine

Compound Description: Clevudine is an antiviral drug used to treat chronic hepatitis B. [, ]

Relevance: It is considered a promising drug for treating SARS-CoV-2 due to its strong inhibitory effects on both ACE2 and the main protease of SARS-CoV-2. [, ]

Elbasvir

Compound Description: Elbasvir is an antiviral medication used to treat hepatitis C. It is a NS5A inhibitor. [, ]

Relevance: Similar to Clevudine, Elbasvir shows promise in treating SARS-CoV-2 due to its potent inhibitory capabilities against ACE2 and the main protease of SARS-CoV-2. [, ]

Galidesivir

Compound Description: Galidesivir is a broad-spectrum antiviral drug candidate that has shown activity against a range of RNA viruses. []

Relevance: Similar to Favipiravir, Galidesivir is often mentioned alongside Triazavirin in discussions about potential treatments for COVID-19. []

Sofosbuvir

Compound Description: Sofosbuvir is an antiviral medication used to treat hepatitis C. It is a nucleotide analog inhibitor of RNA polymerase NS5B. []

Relevance: Sofosbuvir is mentioned as a potential treatment for COVID-19 due to its antiviral properties. []

Tenofovir/Emtricitabine

Compound Description: Tenofovir and Emtricitabine are antiviral medications used to treat HIV. []

Relevance: The combination of Tenofovir and Emtricitabine is mentioned as a potential treatment for COVID-19 due to their antiviral properties. []

Baloxavir marboxil

Compound Description: Baloxavir marboxil is an antiviral medication used to treat influenza A and B. [, ]

EIDD-2801

Compound Description: EIDD-2801, also known as Molnupiravir, is an antiviral drug used to treat influenza. []

Relevance: EIDD-2801 is another potential antiviral treatment for COVID-19. []

Ivermectin

Compound Description: Ivermectin is a medication used to treat parasitic infections. []

Relevance: Ivermectin has been investigated as a potential treatment for COVID-19. []

Nitazoxanide

Compound Description: Nitazoxanide is an antiprotozoal drug used to treat infections caused by certain parasites. []

Relevance: Similar to Ivermectin, Nitazoxanide has been studied for potential use against COVID-19. []

Niclosamide

Compound Description: Niclosamide is an anthelmintic drug used to treat tapeworm infections. []

Relevance: Like Ivermectin and Nitazoxanide, Niclosamide has been proposed as a potential treatment for COVID-19. []

BLD-2660

Compound Description: BLD-2660 is a synthetic non-nucleoside antiviral compound being investigated for its inhibitory activity against enteroviruses. []

Relevance: BLD-2660 is mentioned as a potential therapeutic agent for COVID-19 due to its antiviral properties. []

Overview

Triazavirin is a novel antiviral compound that belongs to the class of nitro-substituted triazolo[5,1-c][1,2,4]triazines. It has garnered attention due to its potential effectiveness against various viral infections, particularly those caused by RNA viruses such as the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The compound is also known by its chemical name, riamilovir, and has been investigated for its ability to inhibit viral replication and transcription processes.

Source

Triazavirin was developed through collaborative efforts involving multiple research institutions, with significant contributions from studies focused on antiviral agents. The compound's development was motivated by the need for effective treatments against viral diseases, particularly in light of emerging viral threats.

Classification

Triazavirin is classified as an antiviral agent. Its mechanism of action primarily involves the inhibition of RNA synthesis and replication in viruses. This makes it a candidate for treating infections caused by a range of RNA viruses, including coronaviruses and other pathogens.

Synthesis Analysis

Methods

The synthesis of Triazavirin involves several key steps:

  1. Annelation: The primary synthetic route includes the annelation of a 1,2,4-triazine ring containing a nitro group to a 1,2,4-triazole moiety. This process utilizes 3-methylthio-1,2,4-triazolyl-5-diazonium salt as a key reactant.
  2. Alkylation: An alternative synthesis method involves the alkylation of disodium salt derived from 7-mercapto-3-nitro-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-one with methyl iodide. This reaction produces various alkylated derivatives with potential antiviral activity.
  3. Oxidation and Reduction: Subsequent reactions may involve the reduction of nitro groups to amino derivatives or oxidation to form sulfoxides and sulfones under specific conditions.

Technical Details

The synthesis typically employs reagents such as α-nitroesters (e.g., nitroacetate), sodium dithionite as a reducing agent, and various alkyl halides for alkylation reactions. The yields and purity of synthesized compounds are monitored using techniques like thin-layer chromatography and NMR spectroscopy.

Molecular Structure Analysis

Structure

The molecular structure of Triazavirin can be described as follows:

  • Chemical Formula: C₇H₈N₄O₂S
  • Molecular Weight: Approximately 196.23 g/mol
  • Structural Features: The compound features a triazole ring fused with a triazine ring and contains both nitro and thioether functional groups.

Data

X-ray diffraction studies have shown that Triazavirin crystallizes as a dihydrate, indicating the presence of water molecules coordinated to sodium ions within its structure. This hydration plays a role in stabilizing the molecular conformation.

Chemical Reactions Analysis

Reactions

Triazavirin undergoes various chemical reactions that can modify its structure and potentially enhance its antiviral properties:

  1. Alkylation Reactions: Alkylation with different halides can yield structural analogs that may exhibit improved biological activity.
  2. Reduction Reactions: The reduction of nitro groups can lead to amino derivatives that may possess distinct pharmacological profiles.
  3. Oxidation Reactions: Treatment with oxidizing agents can convert thioether groups into sulfoxides or sulfones, which may alter the compound's reactivity and interaction with biological targets.

Technical Details

The reaction conditions (temperature, solvent choice) are critical for achieving optimal yields and selectivity in these transformations. Analytical techniques such as NMR spectroscopy are employed to confirm product structures.

Mechanism of Action

Process

Triazavirin exerts its antiviral effects primarily through:

  • Inhibition of Viral RNA Synthesis: By interfering with the function of viral RNA-dependent RNA polymerase (RdRp), Triazavirin disrupts the transcription and replication processes essential for viral propagation.
  • Targeting Viral Proteins: The compound may also interact with non-structural proteins involved in viral replication, such as the 3-chymotrypsin-like protease (3-CLpro), further inhibiting viral lifecycle processes.

Data

Studies have indicated that Triazavirin shows potent activity against SARS-CoV-2 in vitro, supporting its potential application in treating COVID-19.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Triazavirin typically appears as a crystalline solid.
  • Solubility: It is soluble in common organic solvents but may exhibit limited solubility in water due to its hydrophobic characteristics.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Triazavirin can undergo nucleophilic substitutions and redox reactions due to the presence of reactive functional groups such as nitro and thioether moieties.
Applications

Triazavirin has several scientific uses:

  1. Antiviral Research: It serves as a lead compound in the development of new antiviral therapies targeting RNA viruses.
  2. Clinical Trials: Triazavirin has been evaluated in clinical settings for its efficacy against COVID-19 and other viral infections.
  3. Pharmacokinetic Studies: Isotope-labeled variants of Triazavirin are used in pharmacokinetic studies to understand its metabolism and bioavailability better.
Historical Development and Regulatory Trajectory of Triazavirin

Discovery and Early Preclinical Evaluation in the Russian Federation

Triazavirin (international nonproprietary name: Riamilovir), a novel azolo-triazine derivative, emerged from a collaborative effort between the Postovskii Institute of Organic Synthesis (Ural Branch, Russian Academy of Sciences), Ural Federal University, and Medsintez Pharmaceutical Company. Synthesized as the sodium salt of 7-methylthio-3-nitro-6H-[1,2,4]triazolo[5,1-c][1,2,4]-triazin-4-one dihydrate (C~5~H~3~N~6~O~3~SNa·2H~2~O), it represented a new structural class of non-nucleoside antiviral agents distinct from conventional purine analogues [3] [5] [7]. Early mechanistic studies established its primary action: inhibition of viral RNA synthesis and genomic fragment replication by mimicking purine nucleoside bases, thereby disrupting viral polymerase activity [3] [10].

Table 1: Key Preclinical Milestones for Triazavirin

YearDevelopment PhaseKey Findings
2007In Vitro ScreeningDemonstrated efficacy against influenza A (H5N1) in cell culture models [3]
2010Pharmacokinetic ProfilingFavorable metabolic stability and bioavailability in rodent models [3]
2012Toxicity AssessmentClassified as "practically non-toxic" based on acute/chronic toxicity studies [5]
2013Spectrum ExpansionConfirmed activity against tick-borne encephalitis, West Nile virus [2] [9]

Preclinical evaluation revealed broad-spectrum activity against RNA viruses, including influenza strains (H1N1, H3N2, H5N1, H5N2, H9N2), parainfluenza, and Dengue virus. Crucially, acute toxicity studies classified Triazavirin as Category 5 (practically non-toxic) under the GOST system, with median lethal dose (LD~50~) values exceeding 2000 mg/kg in rodent models [5]. Chronic toxicity studies (10-day administration at 200 mg/kg/day) further confirmed its tolerability, supporting progression to clinical trials [5] [7].

Regulatory Approval Pathways for Antiviral Agents in Russia (2014–2025)

Triazavirin received its initial Russian registration certificate (№ ЛП-002309) in August 2014, following Phase II/III clinical trials involving >450 patients with influenza and acute respiratory viral infections (ARVI) [5] [8]. The Russian Ministry of Health approval was based on meta-analyses demonstrating:

  • Efficacy: Reduction in symptom duration by 1.7 days compared to standard care (p<0.05) [7]
  • Clinical Response: 89.2% resolution of influenza symptoms within 5 days of therapy [8]
  • Safety Profile: No drug-related serious adverse events [5]

Medsintez Pharmaceutical launched commercial production in Q1 2015 after constructing a dedicated GMP-certified solid dosage facility (capacity: 30 tons/year) [8]. Post-approval regulatory milestones included:

  • Inclusion in Russian Influenza Treatment Guidelines (2017) [8]
  • OTC status approval due to favorable benefit-risk profile (2020) [5]
  • Registration in CIS countries (Belarus, Kazakhstan) and exploratory filings in South Africa (2020) [3] [8]

Table 2: Regulatory Timeline for Triazavirin in Russia

YearRegulatory MilestoneAuthority
2014Initial registration for influenza/ARVIRussian Ministry of Health
2017Inclusion in Federal Clinical GuidelinesRussian Ministry of Health
2020OTC status approvalRussian Ministry of Health
2020Emergency authorization for COVID-19 (institutional)Regional Health Departments
2024"Watch & Wait" status in INTREPID Alliance pipelineInternational Consortium [6]

The INTREPID Alliance’s 2024 antiviral pipeline assessment classified Triazavirin as "Watch & Wait" for pandemic preparedness, acknowledging its investigational status for emerging RNA viruses while requiring further validation for global deployment [6].

Expansion of Indications: From Influenza to RNA Virus Families

Triazavirin’s indication expansion leveraged its RNA synthesis inhibition mechanism, initially targeting influenza viruses. Patent protections (e.g., RU 2565084, WO2015199966) were extended to cover tick-borne encephalitis, Rift Valley fever, and Crimean-Congo hemorrhagic fever [2] [5]. The COVID-19 pandemic accelerated repurposing efforts:

  • In Vitro Evidence: Molecular docking studies suggested inhibition of SARS-CoV-2 main protease (M~pro~) [7].
  • Clinical Trials:
  • Egyptian RCT (NCT04973462): Triazavirin (250mg TID) reduced hospitalization by 2.3 days versus oseltamivir (p<0.01) and resolved pneumonia in 37.5% of COVID-19 patients [4].
  • Chinese RCT (NCT04346628): Evaluated time to clinical improvement in 240 patients [9].
  • Guideline Inclusion: Incorporated into Chinese COVID-19 Pharmacological Guidelines (2020) and Moscow City Health Department protocols [8] [9].

Ongoing research explores activity against Ebola, Lassa fever, and Nipah viruses, supported by its broad RNA virus targeting [3] [6]. Patents filed between 2020–2025 cover crystalline modifications (e.g., dimeric hydrate structures) and prodrug formulations like L-arginine salts to enhance bioavailability [5] [7].

Table 3: Approved and Investigational Indications for Triazavirin (2014–2025)

IndicationApproval Status (2025)Evidence Basis
Influenza A/BApproved (Russia, CIS)Phase III RCTs (n=450+) [5] [8]
Acute Respiratory InfectionApproved (Russia, CIS)Meta-analysis of 5 RCTs [7]
COVID-19 (moderate)Emergency Use (Russia, China)Multicenter RCTs [4] [9]
Tick-borne encephalitisPatentedIn vitro/animal models [3] [5]
Ebola/Lassa feverPreclinicalIn silico docking [3] [7]

Properties

CAS Number

928659-17-0

Product Name

Triazavirin

IUPAC Name

sodium;7-methylsulfanyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate;dihydrate

Molecular Formula

C5H6N6NaO4S

Molecular Weight

269.20 g/mol

InChI

InChI=1S/C5H4N6O3S.Na.H2O/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5;;/h1H3,(H,6,8,9);;1H2

InChI Key

XADHWMBJEDRDPD-UHFFFAOYSA-N

SMILES

CSC1=NN2C(=C(N=NC2=N1)[N+](=O)[O-])[O-].O.O.[Na+]

Synonyms

triazavirin

Canonical SMILES

CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-].O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.